Product packaging for Dermaseptin-J10(Cat. No.:)

Dermaseptin-J10

Cat. No.: B1577011
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin-J10 is a synthetic, polycationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Phasmahyla jandaia (Jandaia leaf frog) . This 30-amino acid peptide (Sequence: ALWKSLLKGAGQLVGGVVQHFMGSQGQPES) belongs to the broad dermaseptin family, which are known for their key role in amphibian host defense mechanisms . With a molecular weight of 3108.6 Da and a characteristic propensity to form an amphipathic alpha-helix in hydrophobic environments, this compound exhibits potent, broad-spectrum activity against a wide range of pathogens . The primary mechanism of action for dermaseptins is believed to involve their amphiphilic nature, which allows them to interact with and disrupt microbial membranes . They can act through "carpet-like" or "barrel-stave" models, leading to membrane permeabilization, loss of osmotic balance, and ultimately, cell death . This mechanism provides a rapid and physical means of killing microbes, which is associated with a lower propensity for inducing resistance compared to conventional antibiotics . In a research setting, this compound represents a valuable tool for studying the structure and function of host defense peptides, their specific interactions with biological membranes, and their potential as novel anti-infective agents . Beyond its core antimicrobial applications, research into dermaseptins has expanded to explore their potential anticancer properties, as some family members have shown cytotoxic effects against various human cancer cell lines . This peptide is offered as a lyophilized powder with high purity (>95%) and is intended for research applications only.

Properties

bioactivity

Antimicrobial

sequence

ALWKSLLKGAGQLVGGVVQHFMGSQGQPES

Origin of Product

United States

Molecular Characterization and Structural Biology of Dermaseptins

Primary Structure Analysis and Sequence Homology

The primary structure, or amino acid sequence, of a peptide is fundamental to its function. The determination and analysis of this sequence provide insights into its evolutionary relationships and the roles of specific amino acids.

Amino Acid Sequence Determination Methodologies

The amino acid sequence of Dermaseptin-J10 was determined following its isolation from the skin secretion of the Jandaia leaf frog, Phasmahyla jandaia. embrapa.br The process typically involves a combination of techniques. Initially, the skin secretion is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the complex mixture of peptides. nih.govresearchgate.net

Once isolated, the molecular mass of the peptide is determined using mass spectrometry, often MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight). embrapa.bruniprot.org For this compound, the experimental mass was determined to be 2939.6 Da. ufmg.br

The precise sequence of amino acids is then established using Edman degradation, a method that sequentially removes one amino acid at a time from the N-terminus of the peptide for identification. embrapa.brnih.gov This was the methodology used to confirm the primary structure of this compound. embrapa.br Tandem mass spectrometry (MS/MS) can also be employed to obtain fragmentation data that helps to confirm the sequence. researchgate.net

The determined amino acid sequence for this compound is: GLWSTIKDAGKAAGKAALNAVTKLV-NH₂ ufmg.br

Conserved Regions and Variable Domains within Dermaseptin (B158304) Sequences

The dermaseptin superfamily is characterized by a unique pattern of conserved and variable regions at the precursor protein level. researchgate.netnih.gov The precursors, known as preprodermaseptins, have a highly conserved N-terminal preprosequence of about 50 amino acids. sci-hub.sekambonomad.com This region includes a signal peptide and an acidic propiece, which are remarkably similar both within and between different frog species. researchgate.netnih.gov

In contrast, the C-terminal domain of the precursor, which corresponds to the mature antimicrobial peptide, is hypervariable. researchgate.netnih.gov This hypervariability gives rise to the vast diversity of dermaseptin peptides, each with potentially different antimicrobial activities. nih.govembrapa.br This is a key evolutionary strategy that allows frogs to combat a wide and changing array of microorganisms. nih.gov

When comparing the mature this compound sequence to other dermaseptins, certain family-specific features can be identified. For instance, many dermaseptins (sensu stricto) possess a conserved tryptophan (Trp) residue at position 3. kambonomad.comresearchgate.net this compound adheres to this with a tryptophan at this position. An alignment with Dermaseptin-S11 reveals significant homology, indicating a close evolutionary relationship. ufmg.br

Amino Acid Sequence Alignment of this compound and Dermaseptin-S11
PeptideSequence
This compoundGLWSTIKDAGKAAGKAALNAVTKLV
Dermaseptin-S11GLWSTIKDAGKAAGKAALNAVTKLV

Identification of Key Residues Affecting Dermaseptin Functionality

The function of dermaseptins is intrinsically linked to their amino acid composition. Key residues contribute to their structure, charge, and interaction with microbial membranes.

Hydrophobic and Amphipathic Nature: The presence of hydrophobic amino acids is essential for the peptide's ability to insert into and disrupt the lipid bilayer of membranes. ntu.edu.sg The arrangement of hydrophobic and hydrophilic residues allows many dermaseptins to form an amphipathic α-helix, a key structural feature for their mechanism of action. researchgate.net

N-terminal Domain: Studies on other dermaseptins have shown that the N-terminal region is critical for antimicrobial activity. For example, the N-terminal 1-18 amino acid segment of one dermaseptin was found to be responsible for its potent antimicrobial action. nih.gov The tryptophan residue at position 3, present in this compound, is a conserved feature in many dermaseptins and is often located near the surface of the membrane upon binding. kambonomad.comnih.gov

Secondary Structure Elucidation in Membrane-Mimetic Environments

In aqueous solutions, many dermaseptins are unstructured or in a random coil conformation. researchgate.netnih.gov However, they undergo a significant conformational change upon interacting with membranes or membrane-mimetic environments, such as micelles or lipid vesicles. researchgate.netnih.gov

Analysis of α-Helical Conformation of Dermaseptins

A hallmark of the dermaseptin family is their propensity to adopt an α-helical secondary structure in hydrophobic or membrane-like environments. nih.govresearchgate.net This has been demonstrated for numerous dermaseptins using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov CD spectroscopy of dermaseptins in the presence of membrane mimetics like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles typically shows a characteristic spectrum indicative of α-helix formation. researchgate.netnih.gov This helical conformation is often amphipathic, meaning it has a hydrophobic face that interacts with the lipid core of the membrane and a hydrophilic face that remains exposed to the aqueous environment. researchgate.net

While specific structural data for this compound in a membrane environment is not detailed in the provided search results, its sequence similarity to other well-characterized dermaseptins strongly suggests it also forms an α-helical structure upon membrane interaction. The AlphaFold protein structure database predicts a helical conformation for this compound. ebi.ac.uk

Conformational Transitions of Dermaseptins upon Membrane Interaction (e.g., Coil-to-Helix)

The transition from a disordered state in solution to a structured α-helix upon binding to a membrane is a critical step in the antimicrobial action of dermaseptins. researchgate.netresearchgate.net This coil-to-helix transition is induced by the change in the dielectric constant of the environment, moving from polar water to the apolar lipid environment of the membrane. nih.gov

This interaction is a multi-step process. Initially, the cationic peptide is attracted to the anionic surface of the microbial membrane. nih.gov This is followed by the insertion of the peptide into the bilayer, a process that is coupled with the folding of the peptide into its active α-helical conformation. nih.gov Studies on dermaseptin analogues have shown that the propensity to insert into the membrane, rather than just adhering to the surface, correlates with their cytolytic activity. nih.gov The formation of this stable secondary structure within the membrane is thought to be essential for the subsequent disruption of the membrane, leading to cell death. researchgate.net

Role of Amphipathicity in Dermaseptin Activity

A defining characteristic of dermaseptins, including by inference this compound, is their amphipathic nature. nih.govresearchgate.net This property, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the molecule, is fundamental to their mechanism of action. researchgate.net In an aqueous environment, these peptides are typically unstructured. acs.org However, upon encountering a microbial membrane, they adopt a distinct secondary structure, most commonly an α-helix. nih.govacs.org

This induced α-helical conformation positions the hydrophobic residues to interact with the lipid core of the bacterial membrane, while the hydrophilic, positively charged residues interact with the negatively charged components of the membrane surface, such as phospholipids (B1166683). nih.govresearchgate.net This interaction is believed to be the initial step in the disruption of the membrane's integrity, leading to pore formation and eventual cell death. The amphipathic structure is therefore a key determinant of the lytic activity of dermaseptins. researchgate.net The arrangement of nonpolar and polar residues in the predicted helical structure of this compound strongly suggests a pronounced amphipathic character.

Oligomerization and Self-Association Characteristics of Dermaseptin Peptides

Dermaseptin peptides are known to exhibit concentration-dependent oligomerization and self-association in solution and in the presence of membranes. nih.govtcdb.org This behavior can significantly influence their biological activity. Studies on other dermaseptins, such as Dermaseptin S4, have shown that the N-terminal domain can be responsible for the peptide's oligomerization in solution. nih.gov This self-association can sometimes limit the spectrum of action, and modifications that reduce aggregation have been shown to enhance antibacterial potency against certain strains. nih.govasm.org

The tendency to self-associate is often driven by hydrophobic interactions between the nonpolar faces of the peptide monomers. asm.org The balance between the peptide's hydrophobicity and its net positive charge can dramatically affect its aggregation state and, consequently, its activity profile. nih.gov For instance, increased hydrophobicity can lead to stronger self-association, which may prevent the peptide from effectively reaching the bacterial cytoplasmic membrane. asm.org While specific studies on the oligomerization of this compound are not available, its amino acid composition, with a significant number of hydrophobic residues, suggests a propensity for self-association, a characteristic that is likely crucial for its function and potential for forming active structures on target membranes. tcdb.org The aggregation state can range from dimers and tetramers to larger, amyloid-like fibrils, with different oligomeric states potentially exhibiting distinct biological activities. tcdb.orgkambonomad.com

Computational Modeling and Prediction of Dermaseptin Structure

Computational modeling has become an invaluable tool for predicting the three-dimensional structure of peptides like dermaseptins and for understanding their interactions with membranes. acs.orgsoton.ac.ukrsc.org Common methods employed include homology modeling, ab initio modeling, and molecular dynamics (MD) simulations. yasara.orgresearchgate.net

For this compound, homology modeling could be utilized by identifying a known protein structure (a template) with a similar amino acid sequence. yasara.orgresearchgate.net Given the vast database of dermaseptin structures, a suitable template would likely be another dermaseptin. The process involves aligning the target sequence (this compound) with the template, followed by building the backbone and side chains, and refining the model to achieve a stable, low-energy conformation. yasara.org

Molecular dynamics simulations can further provide insights into the dynamic behavior of this compound in different environments, such as in water or embedded within a lipid bilayer. soton.ac.uknih.govportlandpress.com These simulations can model the conformational changes the peptide undergoes, its insertion into the membrane, and its potential to form pores. For example, MD simulations of other dermaseptins have shown that aromatic residues can play a key role in driving the initial interaction with the membrane. nih.govportlandpress.com Such computational approaches are essential for predicting the structure-function relationships of novel peptides like this compound in the absence of direct experimental structural data.

In Vitro Biological Activities of Dermaseptins: a Research Perspective

Antimicrobial Spectrum Analysis of Dermaseptin (B158304) Compounds

Antibacterial Efficacy Studies

Activity against Gram-Positive Bacterial Strains

No research data is currently available on the specific activity of Dermaseptin-J10 against Gram-positive bacteria.

Activity against Gram-Negative Bacterial Strains

No research data is currently available on the specific activity of this compound against Gram-negative bacteria.

Investigative Research on Dermaseptin Activity against Multidrug-Resistant Bacterial Phenotypes

No research data is currently available on the specific activity of this compound against multidrug-resistant bacteria.

Antifungal Efficacy Studies

Effects on Pathogenic Yeasts (e.g., Candida Species)

No research data is currently available on the specific activity of this compound against pathogenic yeasts.

Effects on Filamentous Fungi (e.g., Aspergillus Species, Cryptococcus neoformans)

Research into the antifungal properties of the dermaseptin family has shown activity against various filamentous fungi. As a class, these cationic peptides are known to be active against species such as Aspergillus and Cryptococcus neoformans. oup.comnih.gov For instance, studies on dermaseptins S1, S2, S3, S4, and S5 revealed a shared lytic activity against filamentous fungi responsible for opportunistic infections. nih.gov Shortened analogues of dermaseptin S3 have also retained full activity against Cryptococcus neoformans. nih.gov However, specific studies detailing the minimum inhibitory concentration (MIC) or other quantitative effects of this compound on these fungi are not presently available.

Antiprotozoal and Antiparasitic Research

The dermaseptin family of peptides is recognized for its broad antimicrobial effects, which include activity against various parasites. nih.gov

Evaluation of Dermaseptin Activity against Protozoan Parasites (e.g., Leishmania Species)

The potential of dermaseptins as antileishmanial agents has been an area of significant research interest. The first antimicrobial peptide reported to have activity against Leishmania was a dermaseptin. worktribe.com Subsequent studies have investigated various members of this family, such as Dermaseptin 01, which was shown to kill all Leishmania metacyclic promastigote cells within 45 minutes in one study. nih.gov Other variants, including Dermaseptin-SP2, have also been evaluated for anti-parasitic activity. malariaworld.org Despite this broad interest in the family, specific research evaluating the efficacy of this compound against Leishmania species has not been published.

Investigation of Dermaseptin Effects on Helminth Parasites (e.g., Schistosoma mansoni)

The effects of dermaseptins have been extended to helminth parasites. Notably, Dermaseptin 01 was investigated for its in vitro effects on Schistosoma mansoni adult worms. nih.govmdpi.com At a concentration of 100 μg/ml, it caused the death of all worms within 48 hours and completely halted egg production at a sublethal concentration of 75 μg/ml. nih.gov The study also noted significant dose-dependent destruction of the worm's outer layer (tegument). nih.gov Separately, a dermaseptin-like peptide has been identified within the Schistosoma mansoni parasite itself, suggesting a complex biological relationship. nih.gov There is no available research specifically investigating the effects of this compound on Schistosoma mansoni.

Antiviral Activity Research (e.g., against Zika virus)

Certain members of the dermaseptin family have been identified as potential antiviral agents. nih.govnih.gov Recent research has focused on the Zika virus, a significant global health concern. nih.govmsdmanuals.com A 2024 study demonstrated that analogues of Dermaseptin S4 exhibited potent antiviral activity against the Zika virus, inhibiting the initial stages of infection at low micromolar concentrations. nih.govnih.gov In contrast, Dermaseptin B2 did not show this effect. nih.gov This highlights the structural specificity required for antiviral action within the dermaseptin family. Currently, there are no published studies on the antiviral activity of this compound against the Zika virus or other viruses.

Anti-Proliferative and Anti-Tumor Research on Cellular Models

In addition to their antimicrobial roles, dermaseptins have been investigated for their potential as anticancer agents. nih.govnih.gov The cationic nature of these peptides is thought to facilitate selective interaction with the anionic components of cancer cell membranes. nih.gov

In Vitro Assessment of Cytotoxic Effects on Cancer Cell Lines

Several dermaseptin peptides have demonstrated cytotoxic effects against various cancer cell lines in vitro. For example, Dermaseptin-PP showed a significant antiproliferative effect on lung (H157), breast (MCF-7), prostate (PC-3), and glioblastoma (U251 MG) cancer cells, with IC50 values ranging from 1.55 to 4.15 μM. frontiersin.org Dermaseptin-PS1 was found to induce apoptosis in human glioblastoma U-251 MG cells. nih.gov Furthermore, Dermaseptin-B2 has been studied for its antiproliferative activity against numerous tumor cell lines, including prostate cancer cells. plos.org Despite these promising findings for the dermaseptin family, there is no specific research available on the in vitro cytotoxic effects of this compound on any cancer cell lines.

Molecular Mechanisms Underlying Anti-Proliferative Actions of Dermaseptins (e.g., Apoptosis Induction)

Dermaseptins have demonstrated notable anti-proliferative effects on various cancer cell lines in vitro. The underlying mechanisms are multifaceted and appear to be concentration-dependent.

One of the primary mechanisms by which dermaseptins exert their anti-proliferative effects is through the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a controlled cellular process involving a series of biochemical events that lead to characteristic cell changes and death, without inducing an inflammatory response. fucoidan-life.commdpi.com

Research on Dermaseptin-PS1, a novel dermaseptin isolated from Phyllomedusa sauvagei, has provided significant insights into this process. nih.govnih.gov In vitro studies on human glioblastoma U-251 MG cells revealed that at lower concentrations (e.g., 10⁻⁶ M), Dermaseptin-PS1 induces apoptosis. nih.govnih.gov This is evidenced by the activation of key apoptotic markers such as cleaved caspase-3. nih.gov The apoptotic pathway triggered by Dermaseptin-PS1 at these concentrations is linked to the mitochondria. nih.govnih.gov

At higher concentrations (e.g., 10⁻⁵ M and above), the anti-proliferative action of Dermaseptin-PS1 shifts towards a more direct mechanism of cell membrane disruption. nih.govnih.gov This leads to a loss of membrane integrity and subsequent cell lysis. nih.govnih.gov

Further studies on other dermaseptins, such as Dermaseptin-B2, have also shown anti-proliferative activity. For instance, Dermaseptin B2 was found to inhibit the proliferation of rhabdomyosarcoma RD cells in a time and concentration-dependent manner. uncst.go.ug This inhibition was associated with the downregulation of genes involved in proliferation, angiogenesis, and metastasis, including MYC, FGFR1, NOTCH1, and CXCR7. uncst.go.ug

The table below summarizes the in vitro anti-proliferative activity of a related dermaseptin, Dermaseptin-PH, against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer0.69
H157Lung Cancer2.01
U251MGGlioblastoma2.36
MDA-MB-435SMelanoma9.94
PC-3Prostate Cancer11.8
Data sourced from a study on Dermaseptin-PH, a novel peptide from the skin secretion of the South American Orange-Legged Leaf Frog. nih.gov

Immunomodulatory Research In Vitro

Beyond their direct antimicrobial and anti-proliferative activities, dermaseptins also exhibit immunomodulatory effects, influencing the host's own defense mechanisms. nih.gov

Research has shown that dermaseptins can stimulate the microbicidal activities of leukocytes, which are key players in the innate immune response. nih.govnih.gov Specifically, Dermaseptin S1 has been demonstrated to enhance the functions of polymorphonuclear leukocytes (PMNs), also known as neutrophils. nih.gov

In vitro treatment of human and rat PMNs with Dermaseptin S1 at concentrations ranging from 10 to 100 nM resulted in a significant stimulation of the respiratory burst, a critical process for killing pathogens. nih.gov Furthermore, Dermaseptin S1 induced the release of myeloperoxidase, an enzyme stored in the granules of neutrophils that plays a role in microbial killing. nih.gov

A key aspect of the stimulated leukocyte activity is the production of reactive oxygen species (ROS). The respiratory burst in neutrophils involves the rapid release of ROS to destroy invading microorganisms. nih.gov Dermaseptin S1 treatment of PMNs led to approximately a two-fold increase in ROS production compared to control cells. nih.gov

Interestingly, even at lower concentrations (1-10 nM), Dermaseptin S1 was found to prime neutrophils for an enhanced respiratory burst when subsequently stimulated with zymosan particles, which are yeast-derived polysaccharides that mimic a fungal infection. nih.gov This priming effect suggests that dermaseptins can prepare immune cells to mount a more robust response to a secondary stimulus. nih.gov

The signaling pathway involved in this Dermaseptin S1-induced respiratory burst includes a rapid and temporary increase in the concentration of free calcium within the cytosol and the activation of phospholipase D. nih.gov The process was also shown to be inhibited by a selective protein kinase C inhibitor, indicating the involvement of this enzyme in the signaling cascade. nih.gov

The ability of dermaseptins to stimulate leukocyte function and ROS production points to a broader role in modulating host-defense mechanisms. nih.govnih.gov By enhancing the microbicidal activities of neutrophils, these peptides can contribute to a more effective innate immune response against invading pathogens. nih.gov

The host's defense against infection is a complex system involving physical barriers, and both nonspecific (innate) and specific (adaptive) immune responses. merckmanuals.com The innate immune response, which includes phagocytic cells like neutrophils and macrophages, is the first line of defense. merckmanuals.com The actions of dermaseptins, such as stimulating these phagocytic cells, directly enhance this initial, nonspecific defense. nih.gov

The immunomodulatory properties of dermaseptins, coupled with their direct antimicrobial actions, highlight their potential as multifaceted agents in combating infections.

Mechanistic Elucidation of Dermaseptin Action at the Molecular and Cellular Level

Postulated Membrane-Disrupting Mechanisms of Dermaseptin-J10

The primary mechanism of action for most dermaseptins involves the perturbation and permeabilization of microbial cell membranes. This interaction is driven by the peptide's amphipathic nature, possessing both hydrophobic and cationic (positively charged) regions, which facilitates its association with the negatively charged components of microbial membranes.

Biophysical Interactions with Phospholipid Bilayers

It is hypothesized that this compound, like other dermaseptins, initiates its antimicrobial action through electrostatic interactions with the phospholipid bilayers of target microbes. The cationic residues, likely lysine (B10760008) (K), would be attracted to the anionic components commonly found in bacterial membranes, such as phosphatidylglycerol and cardiolipin. This initial binding is a crucial step that concentrates the peptide on the membrane surface.

Following this electrostatic attraction, the hydrophobic residues of this compound are expected to insert into the hydrophobic core of the lipid bilayer. This insertion is a thermodynamically favorable process that disrupts the ordered structure of the membrane, leading to a decrease in membrane integrity.

Proposed Models of Membrane Permeabilization

Several models have been proposed to explain how dermaseptins permeabilize microbial membranes. For this compound, one or a combination of these models could be at play:

Barrel-Stave Model: In this model, several peptide molecules would insert into the membrane and aggregate to form a pore-like structure. The hydrophobic surfaces of the peptides would face the lipid acyl chains of the membrane, while the hydrophilic surfaces would line the interior of the pore, creating a channel through which ions and other cellular contents can leak out.

Carpet Model: Alternatively, this compound might accumulate on the surface of the membrane, forming a "carpet" that covers the lipid head groups. Once a threshold concentration is reached, this peptide layer would cause the membrane to destabilize and disintegrate in a detergent-like manner, leading to the formation of micelles and the complete disruption of the membrane barrier.

Toroidal Pore Model: This model is a variation of the barrel-stave model where the pore is lined by both the peptides and the lipid head groups, which bend inward. This creates a continuous channel that is contiguous with the lipid bilayer.

The specific model that this compound follows would depend on its concentration, the lipid composition of the target membrane, and its own structural characteristics.

Anticipated Studies on Pore Formation and Alteration of Membrane Integrity

Future research on this compound would likely involve experiments to directly observe and quantify its ability to form pores and disrupt membrane integrity. Techniques such as dye leakage assays using lipid vesicles could demonstrate the permeabilization of membranes. Electrophysiological measurements on planar lipid bilayers could be employed to characterize the properties of any ion channels or pores formed by the peptide, including their size and ion selectivity.

Exploration of Potential Intracellular Targets and Pathways

While membrane disruption is a primary mode of action for many AMPs, some can also translocate across the membrane and interact with intracellular targets.

Hypothetical Inhibition of Essential Microbial Biosynthetic Processes

Should this compound be capable of entering the microbial cell, it could potentially interfere with essential biosynthetic processes. Studies on other dermaseptins and AMPs have shown that they can inhibit the synthesis of DNA, RNA, and proteins. It is plausible that this compound could bind to nucleic acids or ribosomes, thereby halting cell growth and division. Further research would be necessary to identify any specific intracellular targets of this compound and to elucidate the mechanisms of inhibition.

Investigation of Intracellular Signaling Pathways Affected by Dermaseptins

While the primary mechanism of many antimicrobial peptides, including dermaseptins, is the physical disruption of the cell membrane, a growing body of evidence reveals that they can also translocate into the cytoplasm and interfere with vital intracellular processes by modulating signaling pathways. This action can occur independently of or in concert with membrane permeabilization.

Research on various dermaseptin (B158304) analogues demonstrates that their effects are not limited to the cell surface. Some dermaseptins have been shown to inhibit protein synthesis within the cell. nih.govasm.org Furthermore, specific studies have elucidated more complex interactions with eukaryotic cell signaling cascades, particularly in the context of anti-cancer and immunomodulatory activities.

A study on Dermaseptin-PS1, for example, revealed a concentration-dependent mechanism of action against human glioblastoma cells. At higher concentrations, it caused membrane disruption as expected. However, at lower concentrations that did not affect cell membrane integrity, Dermaseptin-PS1 was found to induce apoptosis by activating the mitochondrial-related signaling pathway. nih.gov This indicates a sophisticated intracellular targeting mechanism, moving beyond simple lysis to engage the cell's own programmed death machinery. nih.gov

In another example, Dermaseptin S1 was shown to stimulate microbicidal activities in polymorphonuclear leukocytes (neutrophils). nih.gov This stimulation was linked to the activation of specific intracellular signaling events, including:

A rapid and temporary increase in the concentration of cytosolic-free calcium. nih.gov

Activation of Phospholipase D. nih.gov

Production of reactive oxygen species (respiratory burst). nih.gov

The study further demonstrated that this signaling cascade is dependent on Protein Kinase C (PKC), as the response was inhibited by a selective PKC inhibitor. nih.gov This illustrates that dermaseptins can act as signaling molecules themselves, triggering host-defense pathways.

Dermaseptin AnalogueAffected Cell TypeObserved Intracellular EffectSignaling Pathway/Molecule Implicated
Dermaseptin-PS1Human Glioblastoma (U-251 MG)Induction of ApoptosisMitochondrial-related signal pathway nih.gov
Dermaseptin S1Polymorphonuclear Leukocytes (PMN)Stimulation of Respiratory BurstProtein Kinase C (PKC), Phospholipase D, Calcium signaling nih.gov
Dermaseptin (general)BacteriaInhibition of Protein SynthesisRibosomes/translation machinery nih.govasm.org

Mechanisms Governing Selective Toxicity

A crucial feature of dermaseptins is their selective toxicity, demonstrating high potency against microbial cells while exhibiting minimal toxicity toward host eukaryotic cells, such as mammalian red blood cells. nih.gov This selectivity is not absolute but is fundamental to their potential utility. The mechanisms governing this discrimination are rooted in both the compositional differences between microbial and eukaryotic membranes and the specific physicochemical properties of the peptide itself.

Differential Membrane Interaction between Microbial and Research Eukaryotic Cells

The primary basis for the selective toxicity of dermaseptins lies in the distinct lipid compositions of microbial versus mammalian cell membranes.

Bacterial Membranes: These membranes are typically rich in anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin. The net positive charge of dermaseptins promotes strong electrostatic attraction to these negatively charged surfaces, facilitating initial binding and subsequent disruptive action. researchgate.net

Fungal Membranes: The fungal plasma membrane contains ergosterol (B1671047) as its principal sterol, which is absent in mammalian cells. Some antimicrobial peptides show preferential interaction with ergosterol-containing membranes, contributing to their selective antifungal activity. oup.com

Eukaryotic Membranes: In contrast, the outer leaflet of mammalian plasma membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine (PC) and sphingomyelin. researchgate.net Furthermore, these membranes are rich in cholesterol, which is known to increase membrane rigidity and order. This composition results in a weaker electrostatic attraction for cationic peptides and a more stable bilayer that is less susceptible to permeabilization by peptide insertion.

Studies using model membrane systems have confirmed this differential interaction. Dermaseptins interact more strongly with and are more effective at permeabilizing lipid monolayers and vesicles composed of negatively charged phospholipids (mimicking bacterial membranes) than those composed of zwitterionic phospholipids (mimicking eukaryotic membranes). researchgate.net

Physicochemical Factors Influencing Dermaseptin Selectivity

Beyond membrane composition, the specific physicochemical properties of the dermaseptin peptide are critical in fine-tuning its activity and selectivity. Key factors include hydrophobicity, net charge, helicity, and aggregation tendency. mdpi.comresearchgate.net

Hydrophobicity and Charge: There is a delicate balance between a peptide's net positive charge (which drives initial binding to microbial membranes) and its hydrophobicity (which drives insertion into the lipid core). Research on Dermaseptin S4 derivatives has shown that simply increasing the positive charge can lead to high, non-discriminative cytotoxicity against all cell types. nih.govcapes.gov.br Conversely, modifying both charge and hydrophobicity can generate highly selective peptides. For instance, certain modifications that increase hydrophobicity can enhance activity against Gram-positive bacteria, while different changes can produce derivatives that are potent against Gram-negative bacteria but show reduced toxicity to human red blood cells. nih.gov

Hydrophobic Moment (µH): The hydrophobic moment is a measure of the amphipathicity of an α-helix, quantifying the segregation of hydrophobic and hydrophilic residues. A high hydrophobic moment is crucial for the peptide's ability to interact with and disrupt the membrane interface. mdpi.comresearchgate.net

Helical Structure: Dermaseptins adopt an α-helical conformation in the hydrophobic environment of a cell membrane. nih.gov The stability of this helical structure is considered important not only for potency but also for selectivity. mdpi.com

Aggregation: The tendency of peptides to aggregate in an aqueous solution can influence their activity and selectivity. Studies on Dermaseptin S4 revealed that its native form has a high tendency to aggregate. Reducing this aggregation by modifying hydrophobic domains was found to correlate with changes in biological activity. researchgate.net

Physicochemical FactorInfluence on Selective ToxicityResearch Finding Example (Dermaseptin S4 Derivatives)
Net Positive ChargeDrives initial electrostatic attraction to anionic microbial membranes.Increasing positive charge alone can lead to high but non-selective cytotoxicity. nih.gov
HydrophobicityMediates membrane insertion. Selectivity is highly dependent on this property.Modulating hydrophobicity can shift activity specifically towards Gram-positive or Gram-negative bacteria. nih.govcapes.gov.br
Hydrophobic Moment (µH)Quantifies amphipathicity, influencing how the peptide sits (B43327) at and disrupts the membrane interface.This factor significantly influences the interfacial binding of peptides with the membrane. mdpi.comresearchgate.net
AggregationHigh aggregation can impact peptide availability and activity.Reducing the aggregation tendency of Dermaseptin S4 via C-terminal truncation altered its activity profile. researchgate.net

Dermaseptin Structure Activity Relationship Sar Studies and Peptide Engineering

Impact of Amino Acid Sequence Modifications on Dermaseptin (B158304) Biological Activity

Alterations to the amino acid sequence of dermaseptins, whether through single point mutations, substitutions, or truncations, have profound effects on their biological functions. These modifications are instrumental in understanding the roles of specific residues and domains in antimicrobial and cytotoxic activity.

Effects of Point Mutations and Amino Acid Substitutions

Point mutations, the substitution of a single amino acid residue, can dramatically alter the biological activity of dermaseptin peptides. These changes can affect the peptide's net charge, hydrophobicity, and helical structure, all of which are crucial for its interaction with cell membranes.

For instance, substituting specific amino acids with lysine (B10760008), a positively charged residue, has been a common strategy to enhance the antimicrobial activity of dermaseptin analogs. In studies on Dermaseptin S4, replacing methionine at position 4 and asparagine at position 20 with lysine (K4K20S4) resulted in a derivative with significantly increased potency against bacteria, in some cases by two orders of magnitude, and a two- to three-fold increase in potency against protozoa and red blood cells. researchgate.netnih.gov Similarly, the K4-S4 analog showed comparable enhanced activity, while substitutions with negatively charged residues or at position 20 alone (K20-S4) either had similar or reduced activity compared to the parent peptide. researchgate.netnih.gov Another example is the double substitution in Dermaseptin B2, where tryptophan at position 3 and serine at position 4 were replaced with lysine (K3K4B2), leading to a more active peptide against Acinetobacter baumannii. mdpi.com

These substitutions often aim to increase the net positive charge of the peptide, which is believed to enhance its initial electrostatic interaction with the negatively charged membranes of microorganisms. peerj.comnih.gov However, the relationship is not always straightforward, as excessive positive charge can sometimes lead to increased toxicity or a loss of antimicrobial potency. peerj.com

The introduction of D-amino acids, the stereoisomers of the naturally occurring L-amino acids, is another strategy employed. Peptides with D-amino acid substitutions have, in some instances, shown enhanced antimicrobial activity compared to their L-diastereomers. google.com This is partly attributed to their reduced susceptibility to degradation by proteases.

The following table summarizes the effects of specific amino acid substitutions on the activity of Dermaseptin S4 analogs against various targets.

Peptide/AnalogSubstitution(s)Target Organism/CellObserved Effect on Activity
K(4)K(20)-S4M4K, N20KBacteria, Protozoa, RBCsIncreased potency researchgate.netnih.gov
K(4)-S4M4KBacteria, Protozoa, RBCsIncreased potency researchgate.netnih.gov
K(20)-S4N20KBacteriaSimilar or reduced activity researchgate.netnih.gov
K3K4B2W3K, S4K (in B2)A. baumanniiIncreased activity mdpi.com

Influence of Peptide Truncation and Chain Length on Potency

Truncating the peptide chain of dermaseptins, either from the N-terminus or C-terminus, has been a valuable tool in identifying the minimal sequence required for biological activity and in creating smaller, potentially more therapeutically viable peptides.

Studies have consistently shown that the N-terminal domain of dermaseptins is crucial for their antimicrobial activity. nih.govnih.gov For Dermaseptin S3, shortening the peptide chain did not negatively impact its antimicrobial potency; in fact, the truncated N-terminal domain retained or even exhibited improved lytic activity against some bacteria. peerj.com Similarly, research on Dermaseptin S4 revealed that truncated analogs, such as K4-S4(1-13)a and K4-S4(1-15)a, not only maintained antimicrobial activity but also showed reduced cytotoxic effects on red blood cells compared to the full-length peptide. peerj.com A 15-mer version of Dermaseptin S4 displayed maximal antibacterial activity, being two orders of magnitude more potent than the native peptide. researchgate.netnih.gov

Truncated peptides ranging from 16 to 19 amino acid residues generally retain comparable antimicrobial activity to their parent molecules. mdpi.com However, sequences shorter than 13 residues often experience a significant drop in activity. mdpi.com For example, shortening Dermaseptin S3 to a 10-12 residue length maintained full activity against certain bacteria and fungi. researchgate.net Conversely, deleting only two residues from the N-terminus of Dermaseptin S1 significantly lowered its lytic potency. ajol.info

C-terminal truncation has also been shown to reduce peptide toxicity without compromising potency. mdpi.com The N-terminal alpha-helical domain spanning residues 1-18 of dermaseptin is considered responsible for its antimicrobial action. nih.gov Furthermore, modifying the C-terminal carboxylic group of dermaseptin-(1-18) to a carboxamide resulted in a peptide with enhanced antimicrobial potency and even lower in vitro toxicity. nih.gov

The table below provides examples of truncated Dermaseptin analogs and their resulting biological activities.

Parent PeptideTruncated AnalogLength (residues)Effect on Antimicrobial ActivityEffect on Hemolytic Activity
Dermaseptin S3N-terminal domain-Retained or improved peerj.com-
Dermaseptin S4K4-S4(1-13)a13Maintained peerj.comReduced peerj.com
Dermaseptin S4K4-S4(1-15)a15Maintained peerj.comReduced peerj.com
Dermaseptin S415-mer version15Maximized researchgate.netnih.govReduced nih.gov
Dermaseptin S1N-terminal deletion (2 residues)-Reduced ajol.info-
DermaseptinDermaseptin-(1-18)-NH218Enhanced nih.govReduced nih.gov

Role of Physicochemical Properties in Dermaseptin Function

The biological activity of dermaseptins is intrinsically linked to their physicochemical properties. Key among these are net positive charge, hydrophobicity, amphipathicity, and helicity. Optimizing these properties is a central goal of dermaseptin engineering to create more effective and selective antimicrobial agents.

Optimization of Net Positive Charge and Hydrophobicity for Enhanced Activity

The net positive charge of dermaseptin peptides is a critical factor that facilitates their initial interaction with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides. peerj.comnih.gov Increasing the cationicity, often by substituting neutral or acidic amino acids with basic residues like lysine, generally leads to improved antimicrobial activity and a broader spectrum of action. peerj.commdpi.com For instance, the introduction of lysine at positions 7 and 14 of Dermaseptin S4 significantly increased its activity against P. aeruginosa. peerj.com

Hydrophobicity, the measure of a peptide's nonpolar character, is another crucial determinant of its function. It plays a significant role in the peptide's ability to insert into and disrupt the lipid bilayer of cell membranes. mdpi.commdpi.com However, a high degree of hydrophobicity can also lead to increased toxicity towards host cells, such as red blood cells. researchgate.netnih.gov

A key strategy in dermaseptin design is to balance the net positive charge and hydrophobicity to maximize antimicrobial efficacy while minimizing cytotoxicity. mdpi.comnih.gov Studies have shown that increasing the net positive charge while decreasing the hydrophobicity of Dermaseptin S4 derivatives can lead to potent antibacterial activity with reduced hemolytic activity. mdpi.comajol.infonih.gov Conversely, modifications that enhance hydrophobicity while decreasing the positive charge can lead to increased activity against Gram-positive bacteria but reduced activity against Gram-negative bacteria. asm.org

The following table illustrates the interplay between net charge, hydrophobicity, and the biological activity of various Dermaseptin S4 analogs.

Dermaseptin S4 AnalogNet ChargeHydrophobicityAntibacterial ActivityHemolytic Activity
Native S4+3HighWeakPotent researchgate.netnih.gov
K4K20S4+6Lower than S4PotentReduced mdpi.comnih.gov
K4S4(1-16)+5Lower than S4PotentReduced mdpi.com
Acylated derivativesIncreasedIncreasedEnhanced against Gram-positiveEnhanced nih.gov

Relationship between Dermaseptin Amphipathicity and Helicity with Biological Efficacy

Dermaseptins are known to adopt an amphipathic α-helical structure upon interacting with cell membranes. peerj.comnih.gov This structure, characterized by the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix, is fundamental to their membrane-disrupting mechanism. The hydrophobic face interacts with the lipid core of the membrane, while the positively charged hydrophilic face interacts with the polar head groups of phospholipids. peerj.com

The degree of helicity, or the propensity of a peptide to form an α-helix, is directly correlated with its biological activity. nih.gov A stable helical conformation is thought to be essential for the proper alignment and insertion of the peptide into the membrane. nih.gov Circular dichroism studies have shown a correlation between the α-helical structure of active peptides and their potency. asm.org

The hydrophobic moment (µH), a measure of the amphipathicity of a helix, is another critical parameter. mdpi.comnih.gov A higher hydrophobic moment generally indicates a more pronounced separation of hydrophobic and hydrophilic faces, which can enhance the peptide's interaction with the cell membrane. nih.gov For example, the truncated analog K4S4(1-16) exhibited a high hydrophobic moment and potent antibacterial activity. mdpi.com

The table below shows the relationship between helicity, hydrophobic moment, and the antimicrobial activity of selected Dermaseptin analogs.

Peptide/AnalogHelicity (%)Hydrophobic Moment (µH)Antimicrobial Activity
DRS-CA-123.5-Strong peerj.com
DRS-DU-127.9-Strong peerj.com
K4S4(1-16)-0.526Potent mdpi.comnih.gov
K3K4B29.850.159Potent mdpi.comnih.gov

Rational Design and Synthesis of Dermaseptin Analogs and Derivatives

The insights gained from structure-activity relationship studies have enabled the rational design and synthesis of novel dermaseptin analogs with improved therapeutic potential. mdpi.comnih.gov By systematically modifying the primary sequence, researchers can fine-tune the physicochemical properties of these peptides to enhance their antimicrobial potency, broaden their spectrum of activity, and reduce their toxicity to mammalian cells. nih.gov

The process of rational design often involves a multi-step approach. Initially, the native peptide sequence is used as a template. mdpi.com Modifications are then introduced based on the desired outcomes. For example, to increase antimicrobial activity, lysine or arginine residues may be strategically incorporated to enhance the net positive charge. mdpi.comnih.gov To modulate hydrophobicity and amphipathicity, hydrophobic residues such as leucine (B10760876) or alanine (B10760859) may be substituted or added. google.comnih.gov

Truncation of the peptide chain is another common strategy to create smaller, more cost-effective peptides that retain or even exceed the activity of the parent molecule. mdpi.comnih.gov Furthermore, the synthesis of chimeric peptides, which combine a dermaseptin derivative with another active peptide, has shown promise in creating agents with novel functionalities. nih.gov

Solid-phase peptide synthesis is the primary method used to produce these rationally designed analogs. nih.govpreprints.org This technique allows for the precise and controlled assembly of the amino acid sequence, enabling the creation of a wide variety of modified peptides for biological evaluation. nih.gov

The ultimate goal of these synthetic efforts is to develop lead compounds for new antimicrobial therapies that can combat the growing problem of antibiotic resistance. peerj.commdpi.com

Strategies for Improving Dermaseptin Potency and Target Selectivity

A primary goal in dermaseptin engineering is to increase its potency against microbial pathogens while minimizing toxicity to host cells, such as red blood cells (hemolytic activity). Several strategies have proven effective in achieving this.

Modifications that increase the net positive charge of dermaseptin derivatives, while maintaining a certain level of hydrophobicity, have been shown to enhance activity against Gram-negative bacteria. nih.gov Conversely, increasing hydrophobicity while decreasing the positive charge tends to improve activity against Gram-positive bacteria. nih.gov This highlights the importance of balancing these two properties to tune the antibacterial spectrum. For instance, tampering with the hydrophobic domains of dermaseptin S4 by reducing hydrophobicity or increasing the net positive charge resulted in analogs with potent antibacterial activity and reduced hemolytic effects. nih.govresearchgate.net

Truncation of the peptide chain is another common strategy. Studies on dermaseptin S4 have shown that N-terminal fragments of 16 to 19 amino acids can retain antimicrobial potency. mdpi.com Shortening the peptide can also reduce cytotoxicity. nih.gov For example, a 15-mer derivative of dermaseptin S4 displayed significantly higher antibacterial activity compared to the native peptide. nih.govresearchgate.net However, excessive truncation to less than 13 residues often leads to a significant loss of antimicrobial activity. mdpi.commdpi.com

N-terminal acylation, the addition of a fatty acid chain to the N-terminus, is another method to modulate activity. This modification can increase the peptide's hydrophobicity and has been shown to enhance the antimicrobial potency of dermaseptin S4 derivatives. asm.org Replacing N-terminal amino acids with fatty acids can recover or even improve the potency lost through truncation. asm.org For example, replacing the N-terminal dipeptide alanine-leucine of a dermaseptin S4 derivative with heptanoic acid or aminododecanoic acid resulted in improved antibacterial activity. asm.org

The table below summarizes various strategies employed to enhance dermaseptin potency and selectivity, along with their observed effects.

Modification StrategySpecific ExampleObserved Effect on Activity
Increased Positive Charge K4K20-S4 derivative2-3 fold more potent against protozoa and red blood cells; 100-fold more potent against bacteria. nih.govresearchgate.net
Peptide Truncation 15-mer dermaseptin S4 derivative100-fold greater antibacterial activity than native dermaseptin S4. nih.govresearchgate.net
N-terminal Acylation C7-S4(3-15) and NC12-S4(3-15)Potency recovery or improvement after truncation; faster bactericidal kinetics. asm.org
Hydrophobicity/Charge Balance Charge increase/hydrophobicity maintenanceEnhanced activity against Gram-negative bacteria. nih.gov
Hydrophobicity/Charge Balance Hydrophobicity increase/charge decreaseEnhanced activity against Gram-positive bacteria. nih.gov

Effects of D-Amino Acid Substitutions on Dermaseptin Stability and Activity

A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases in the body. One effective strategy to overcome this is the substitution of naturally occurring L-amino acids with their D-enantiomers. Peptide bonds formed by D-amino acids are resistant to hydrolysis by many common proteases. nih.gov

Studies on various antimicrobial peptides, including dermaseptin derivatives, have shown that D-amino acid substitution can significantly improve serum stability. researchgate.netnih.gov For instance, a D-amino acid enantiomer of a dermaseptin derivative, DMPC-10B, exhibited remarkable resistance to degradation by trypsin and chymotrypsin (B1334515) compared to its L-amino acid counterpart, DMPC-10A. nih.govresearchgate.net

Partial D-amino acid substitution is a useful technique to enhance the in vivo activity of antimicrobial peptides by improving their stability while retaining their desired biological function. researchgate.netnih.gov

The table below presents a comparison of an L-amino acid dermaseptin derivative and its D-amino acid enantiomer.

PeptideAmino Acid ConfigurationStability in presence of Trypsin & ChymotrypsinAntimicrobial PotencyCytotoxicity/Hemolytic Activity
DMPC-10A L-amino acidsRapidly degraded. nih.govresearchgate.netBroad-spectrum. nih.govresearchgate.netConsiderable. nih.govresearchgate.net
DMPC-10B Partial D-amino acid substitutionSignificantly improved resistance to degradation. nih.govresearchgate.netSimilar to parent peptide. nih.govresearchgate.netLower than parent peptide. nih.govresearchgate.net

Investigation of C-Terminal Amidation in Dermaseptin Derivatives

This seemingly minor change can have significant effects on the peptide's structure and function. Amidation of the C-terminus has been shown to improve the biological activity of dermaseptin S4 derivatives. ajol.info For example, the amidation of K4-S4(1–16) resulted in a more than 10-fold increase in antimalarial potency. nih.gov This enhancement in activity is often attributed to the increased net positive charge, which can lead to stronger interactions with negatively charged microbial membranes. oup.com

Beyond simply altering the charge, C-terminal amidation can also induce and stabilize α-helical conformations. acs.org A comparative study of dermaseptin S3 and its amidated analog revealed that while the native peptide was flexible, the amidated version exhibited a defined α-helix at the C-terminal region. acs.org This induced structure makes the amidated peptide more rigid and extended, which can influence its interaction with membranes and ultimately its antimicrobial efficacy. acs.org

The table below illustrates the impact of C-terminal amidation on the activity of a dermaseptin S4 derivative.

Peptide DerivativeC-Terminal ModificationEffect on Antimalarial Potency
K4-S4(1–16) Free CarboxylBaseline activity
K4-S4(1–16)a Amidated>10-fold increase in potency. nih.gov

Synergistic Effects in Dermaseptin Combinations

The combined use of different antimicrobial agents can lead to synergistic interactions, where the total effect is greater than the sum of the individual effects. This approach can enhance therapeutic efficacy and potentially delay the development of resistance.

Studies on Dermaseptin-Dermaseptin Interactions

One of the interesting properties of the dermaseptin family is the dramatic synergistic action observed when different dermaseptin peptides are combined. nih.gov In some cases, this synergy can result in a 100-fold increase in the antibiotic activity of the mixture compared to the individual peptides. nih.gov

For example, a study investigating the interaction between two novel dermaseptin-like peptides, dermaseptin-PD-1 and dermaseptin-PD-2, found a synergistic effect against the Gram-negative bacterium E. coli. mdpi.com This suggests that despite their sequence similarities, different dermaseptins may have distinct mechanisms or targets on the microbial cell, and their combined action leads to a more potent antimicrobial effect. nih.govmdpi.com This inherent synergy within the dermaseptin family may be a natural strategy employed by frogs to provide a broad and potent defense against a wide array of microorganisms. nih.gov

Exploration of Dermaseptin Synergy with Other Antimicrobial Agents or Small Molecules

Dermaseptins have also been shown to act synergistically with other classes of antimicrobial agents. The membrane-disrupting action of dermaseptins can facilitate the entry of other drugs into the microbial cell, thereby enhancing their efficacy. mdpi.com

A study demonstrated a synergistic effect between dermaseptin 01 and the small molecule piplartine against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov Most combinations of piplartine and dermaseptin showed a synergistic effect on both the adult and larval stages of the parasite in vitro. nih.gov

Similarly, the dermaseptin derivative DMPC-10B, which has enhanced stability due to D-amino acid substitutions, displayed synergistic activity with the conventional antibiotic gentamicin (B1671437) against carbapenem-resistant Klebsiella pneumoniae. mdpi.comresearchgate.net This is particularly significant given the challenge of treating multidrug-resistant bacteria.

Furthermore, dermaseptins have shown synergistic antitumor activity when combined with chemotherapeutic drugs like paclitaxel (B517696) (PTX). dovepress.com Dermaseptin-PP was found to enhance the uptake of PTX by tumor cells, leading to a more significant cytotoxic effect. dovepress.com The combination of antimicrobial peptides with conventional antibiotics or other therapeutic agents represents a promising strategy to combat infectious diseases and cancer. frontiersin.org

The table below provides examples of synergistic interactions between dermaseptins and other agents.

DermaseptinCombination AgentTarget Organism/CellObserved Effect
Dermaseptin s1, s2, s3, s4, s5 Combination of dermaseptinsVarious microorganismsUp to 100-fold increase in antibiotic activity. nih.gov
Dermaseptin-PD-1 & Dermaseptin-PD-2 Each otherE. coliSynergistic effect on growth inhibition. mdpi.com
Dermaseptin 01 PiplartineSchistosoma mansoniSynergistic lethal effect on adult and larval stages. nih.gov
DMPC-10B GentamicinCarbapenem-resistant Klebsiella pneumoniaeSynergistic antibacterial activity. mdpi.comresearchgate.net
Dermaseptin-PP Paclitaxel (PTX)Tumor cellsEnhanced uptake of PTX and increased cytotoxicity. dovepress.com

Advanced Research Methodologies for Dermaseptin Investigation

Methods for Isolation and Purification of Dermaseptins from Biological Sources

The initial step in studying naturally occurring peptides like Dermaseptin-J10 involves their extraction and purification from biological sources, primarily the skin secretions of frogs from the Phyllomedusinae subfamily. nih.gov This process requires a multi-step approach to separate the target peptide from a complex mixture of other molecules.

Multi-Step Chromatographic Techniques

A combination of chromatographic methods is essential for achieving high purity of dermaseptin (B158304) peptides. A common protocol involves a three-step process: molecular sieve filtration, ion-exchange chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govscispace.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying peptides based on their hydrophobicity. The crude or partially purified skin secretion is loaded onto a column, often a C18 column, and eluted with a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). embrapa.br Peptides are separated based on their affinity for the hydrophobic stationary phase, with more hydrophobic peptides eluting at higher organic solvent concentrations. nih.govembrapa.br

Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. For cationic peptides like dermaseptins, cation-exchange chromatography is employed. embrapa.br The sample is loaded onto a column with a negatively charged stationary phase. Peptides bind to the column and are then eluted by increasing the salt concentration or changing the pH of the buffer, which disrupts the electrostatic interactions. nih.govscispace.comembrapa.br

Filtration and Molecular Sieve Methodologies

Prior to high-resolution chromatography, initial purification steps often involve filtration and size-based separation techniques.

Molecular Sieve Filtration: Also known as size-exclusion chromatography, this technique separates molecules based on their size. nih.gov The crude extract is passed through a column containing porous beads. Smaller molecules enter the pores and are delayed, while larger molecules pass around the beads and elute first. This method is effective for removing small molecule contaminants and for an initial fractionation of the peptide mixture. nih.govscispace.com

Filtration: Simple filtration steps, often using membranes with specific pore sizes (e.g., 0.22 µm), are used to clarify the initial skin secretion extract by removing cellular debris and other particulate matter before further chromatographic separation. embrapa.br

Chemical Synthesis Techniques for Dermaseptin Peptides

To obtain large quantities of pure this compound for research and to create analogs with modified properties, chemical synthesis is employed.

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides like dermaseptins. nih.govresearchgate.net The process involves attaching the C-terminal amino acid to a solid resin support and then sequentially adding the subsequent amino acids in the desired order. lsu.edu Each amino acid is protected with a temporary group on its N-terminus (e.g., Fmoc or Boc) to prevent unwanted side reactions. lsu.edugoogle.com After each coupling step, the protecting group is removed, and the next protected amino acid is added. This cycle is repeated until the entire peptide chain is assembled. Finally, the peptide is cleaved from the resin and all protecting groups are removed. lsu.edu The synthetic peptide is then purified, typically using RP-HPLC. researchgate.net Synthetic replicates of dermaseptins have been shown to be indistinguishable from their natural counterparts in terms of chromatographic properties and mass spectrometry analysis. nih.govscispace.com

Advanced Structural Characterization Techniques for Dermaseptins

Determining the precise chemical structure of this compound is crucial for understanding its function. This is achieved through a combination of sequencing and mass analysis techniques.

High-Resolution Amino Acid Sequencing

Automated Edman Degradation: This classical method is used to determine the amino acid sequence of a peptide from its N-terminus. wikipedia.orgehu.eus The peptide is reacted with phenyl isothiocyanate, which labels the N-terminal amino acid. libretexts.org This labeled residue is then selectively cleaved from the peptide chain without breaking the other peptide bonds. wikipedia.org The resulting derivative can be identified by chromatography. The process is repeated cyclically to identify the sequence of amino acids one by one. ehu.eus This technique has been successfully used to determine the complete amino acid sequence of dermaseptins. nih.govscispace.com For larger peptides, they may first be cleaved into smaller fragments before sequencing. wikipedia.org

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a peptide and can also be used for sequencing. mdpi.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS): This "soft" ionization technique was historically used for analyzing non-volatile and thermally unstable molecules like peptides. creative-proteomics.comwikipedia.org In FAB-MS, the sample is mixed with a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (such as argon or xenon). wikipedia.orgumd.edu This process generates protonated molecular ions [M+H]+, allowing for the accurate determination of the peptide's molecular weight. nih.govcreative-proteomics.com The molecular weight obtained from FAB-MS can then be compared to the theoretical molecular weight calculated from the amino acid sequence. nih.govscispace.com FAB-MS has been instrumental in the characterization of synthetic peptides and can provide some sequence information through fragmentation analysis. nih.govnih.gov

The following table summarizes the key research methodologies and their applications in the study of this compound.

Methodology Principle Application in this compound Research
Reversed-Phase HPLC Separation based on hydrophobicity.Purification of natural and synthetic this compound. nih.govnih.gov
Ion-Exchange Chromatography Separation based on net charge.Isolation of cationic this compound from crude extracts. nih.govembrapa.br
Molecular Sieve Filtration Separation based on molecular size.Initial fractionation and removal of small molecule contaminants. nih.gov
Solid-Phase Peptide Synthesis Stepwise addition of amino acids on a solid support.Production of synthetic this compound and its analogs. nih.govresearchgate.net
Automated Edman Degradation Sequential removal and identification of N-terminal amino acids.Determination of the primary amino acid sequence. nih.govufmg.br
Fast Atom Bombardment-MS Ionization of non-volatile samples in a matrix by a neutral atom beam.Accurate determination of molecular weight. nih.govnih.gov

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a fundamental technique for investigating the secondary structure of peptides like those in the dermaseptin family. encapsula.comous-research.no This method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides and proteins. encapsula.com The resulting CD spectrum in the far-UV region (typically 185-240 nm) is sensitive to the peptide's backbone conformation, providing a characteristic signature for different secondary structural elements like α-helices, β-sheets, and random coils. encapsula.com

For dermaseptins, which are often unstructured in aqueous solutions, CD spectroscopy is crucial for observing the conformational changes that occur upon interaction with membrane-mimicking environments. nih.govresearchgate.net In aqueous or buffer solutions, dermaseptins typically exhibit a CD spectrum characteristic of a random coil, with a single minimum around 198 nm. researchgate.net However, in the presence of hydrophobic media, such as the fluorinated alcohol 2,2,2-trifluoroethanol (B45653) (TFE), or in contact with lipid vesicles, their spectra transform dramatically. researchgate.netglpbio.com This change is marked by the appearance of two negative bands around 208 nm and 222 nm, and a strong positive band near 190-195 nm, which is the classic signature of a predominantly α-helical structure. researchgate.netnih.gov

Studies on various dermaseptin peptides have consistently shown this transition. For instance, the original dermaseptin isolated from Phyllomedusa sauvagii was found to have approximately 80% α-helical conformation in a hydrophobic environment. glpbio.comnih.gov Similarly, Dermaseptin-PH shows a clear transition from a disordered state in an aqueous solution to a helical structure in a TFE/water solution. researchgate.net This induced folding into an amphipathic α-helix is considered essential for the antimicrobial activity of dermaseptins, as this structure facilitates insertion into and disruption of microbial membranes. nih.govglpbio.com The data from CD spectroscopy can be further analyzed using deconvolution algorithms, such as those available through webservers like DichroWeb, to estimate the percentage of each type of secondary structure within the peptide. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR studies on peptides typically involve the use of multidimensional experiments, such as COSY, NOESY, and ROESY, to assign the resonances of all the protons in the peptide. frontiersin.org The Nuclear Overhauser Effect (NOE) data from NOESY and ROESY experiments are particularly important as they provide information about protons that are close to each other in space (typically < 5 Å), which allows for the calculation of distance restraints used to build a 3D model of the peptide's conformation. frontiersin.org

While specific NMR studies on this compound are not publicly available, research on related peptides demonstrates the utility of this technique. For instance, NMR has been used to study the conformation of various epitopic peptides, revealing features like β-turns and γ-bends that are crucial for their recognition by receptors. frontiersin.org For antimicrobial peptides, NMR is often performed in membrane-mimicking environments, such as detergent micelles or bicelles, to study the conformation of the peptide when it is bound to a lipid surface. These studies have been instrumental in confirming the amphipathic α-helical structure of many dermaseptins and in identifying the specific residues that insert into the lipid bilayer versus those that remain at the interface. embrapa.br Such detailed structural information is critical for understanding their mechanism of action and for designing new peptides with enhanced activity. frontiersin.org

In Vitro Assays for Biological Activity Profiling of Dermaseptins

Microbial Growth Inhibition Assays (e.g., Minimum Inhibitory Concentration, Minimum Bactericidal Concentration Determinations)

A primary method for profiling the biological activity of dermaseptins is to determine their ability to inhibit microbial growth. This is commonly quantified using two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). nelsonlabs.commdpi.com The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. nelsonlabs.comfrontiersin.org The MBC is the lowest concentration that results in a 99.9% or greater reduction in the initial bacterial inoculum, indicating cell death. mdpi.comfrontiersin.org

These values are typically determined using a broth microdilution method in 96-well plates. nih.govminciencias.gov.co A standardized suspension of the target microorganism is added to wells containing serial dilutions of the peptide. nelsonlabs.com After incubation, the MIC is determined by visual inspection for turbidity or by measuring absorbance. To determine the MBC, aliquots from the wells showing no visible growth are plated onto agar (B569324) plates; the lowest peptide concentration that prevents colony formation after further incubation is the MBC. nelsonlabs.comnih.gov An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC. frontiersin.org

Numerous studies have reported the MIC and MBC values for various dermaseptin derivatives against a wide range of pathogens, including multidrug-resistant bacteria. For example, derivatives of Dermaseptin S4 and B2 have shown potent activity against Acinetobacter baumannii, with MIC values ranging from 3.125 to 12.5 µg/mL and MBCs from 6.25 to 25 µg/mL. nih.gov Another derivative, Dermaseptin-AC, exhibited MICs between 2 and 4 µM and MBCs between 2 and 8 µM against several bacterial strains. nih.gov These assays are essential for comparing the potency of different dermaseptin analogues and for establishing their spectrum of activity. nih.gov

Table 1: Example of Minimum Inhibitory Concentration (MIC) of Dermaseptin Derivatives Against Various Bacteria

Membrane Permeabilization Assays (e.g., Fluorescent Dye Leakage Assays)

The primary mechanism of action for most dermaseptins involves the disruption of microbial cell membranes. nih.govresearchgate.net Membrane permeabilization assays are therefore critical for confirming this mechanism and understanding its kinetics. These assays typically monitor the integrity of either bacterial membranes or artificial model membranes (liposomes). diva-portal.orgnih.gov

A common method is the fluorescent dye leakage assay using liposomes, which are lipid vesicles that mimic the composition of cell membranes. encapsula.comdiva-portal.org A fluorescent dye, such as calcein (B42510) or carboxyfluorescein, is encapsulated within the liposomes at a high, self-quenching concentration. encapsula.combiorxiv.org When the peptide is added, if it disrupts the lipid bilayer, the dye leaks out into the surrounding buffer. thermofisher.com This dilution relieves the self-quenching, resulting in a measurable increase in fluorescence intensity that is proportional to the degree of membrane permeabilization. nih.govthermofisher.com

Other fluorescent probes are used to assess the permeabilization of the inner and outer membranes of live bacteria. For Gram-negative bacteria, the uptake of N-phenyl-1-naphthylamine (NPN) is used to measure outer membrane disruption. researchgate.net NPN is weakly fluorescent in aqueous environments but becomes highly fluorescent upon entering the hydrophobic interior of a damaged membrane. To assess inner membrane permeabilization and depolarization, the dye 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)] is often used. liverpool.ac.ukmdpi.com This dye accumulates in polarized membranes, where its fluorescence is quenched; disruption of the membrane potential causes the dye to be released, leading to an increase in fluorescence. mdpi.com The ability of dermaseptins to permeabilize membranes, as demonstrated by these assays, is a key indicator of their antimicrobial function. researchgate.net

Cellular Viability and Cytotoxicity Assays on Research Cell Lines (e.g., MTT Assay, CellTiter-Glo Luminescent Cell Viability Assay)

While potent antimicrobial activity is desired, an ideal therapeutic peptide should exhibit low toxicity towards mammalian cells. Therefore, in vitro cytotoxicity assays on various research cell lines are a crucial part of the biological activity profiling of dermaseptins. nih.gov These assays measure the effect of the peptide on cell viability and proliferation. ebi.bioresearchgate.net

The MTT assay is a widely used colorimetric method for assessing cell viability. ebi.biobibliotekanauki.pl It is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. re-place.be The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is proportional to the number of viable cells. re-place.beebi.bio However, the MTT reagent itself can be toxic to cells, and the formazan crystals require a solubilization step, which are limitations of the assay. researchgate.netpromega.es

The CellTiter-Glo® Luminescent Cell Viability Assay is a more modern and sensitive alternative. fishersci.compromega.com This homogeneous "add-mix-measure" assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells. promega.compromega.com.br The reagent contains a thermostable luciferase that, in the presence of ATP released from lysed cells, produces a stable, glow-type luminescent signal directly proportional to the number of living cells in the culture. ous-research.nopromega.com This assay is known for its high sensitivity, broad linear range, and suitability for high-throughput screening. promega.com.br Cytotoxicity studies using these methods have been performed on dermaseptin derivatives, for instance, using the MTT assay on HEp-2 cells to determine the peptide concentration that causes 50% cytotoxicity (CC50). nih.gov

Table 2: Comparison of Common Cell Viability Assays

Advanced Microscopic Techniques for Cellular Interactions (e.g., Atomic Force Microscopy of bacterial surfaces)

Advanced microscopic techniques provide direct visual evidence of the interactions between dermaseptins and microbial cells, offering unparalleled insights into their mechanism of action at the nanoscale. nih.govucl.ac.uk Atomic Force Microscopy (AFM) is a particularly powerful tool for this purpose as it can image the surface of living cells in physiological conditions with nanometer resolution. frontiersin.orgnih.gov

AFM works by scanning a very sharp tip, attached to a flexible cantilever, across the sample surface. ucl.ac.uk By monitoring the deflection of the cantilever, a three-dimensional topographical map of the cell surface is generated. nih.gov This allows researchers to visualize the native architecture of a bacterial cell wall and then observe the morphological changes that occur after treatment with an antimicrobial peptide.

Studies on dermaseptin derivatives have effectively used AFM to document their destructive effects on bacterial surfaces. nih.govmdpi.com For example, AFM imaging of Acinetobacter baumannii treated with a dermaseptin analog revealed significant morphological alterations, including the formation of pores, membrane blebbing, and complete cell lysis. nih.gov These images provide direct confirmation of the membrane-disruptive mechanism suggested by permeabilization assays. The high resolution of AFM can even reveal differences in how peptides interact with different regions of the cell surface. nih.gov This technique is invaluable for elucidating the precise physical consequences of peptide-membrane interactions, contributing to a more complete understanding of how these antimicrobial agents kill pathogens. ucl.ac.ukmdpi.com

Flow Cytometry-Based Assays for Antiviral Activity (e.g., Fluorescence Activated Cell Sorting)

Flow cytometry is a sophisticated analytical technique used to measure and analyze the physical and chemical characteristics of a population of cells or particles. In the context of virology and peptide research, it provides a powerful platform for quantifying the antiviral efficacy of compounds like this compound. Fluorescence Activated Cell Sorting (FACS), a specialized type of flow cytometry, further enables the physical separation of a specific cell population from a heterogeneous mixture.

The primary application of flow cytometry in evaluating antiviral activity is to accurately determine the percentage of infected cells in the presence and absence of the therapeutic agent. The general procedure involves incubating host cells with a virus, followed by treatment with varying concentrations of the dermaseptin peptide. To measure the extent of infection, cells are typically stained with a fluorescently-labeled antibody that specifically binds to a viral protein (e.g., an envelope or capsid protein).

As the cell suspension flows through the cytometer, a laser beam excites the fluorescent dye on the antibody-labeled cells. The instrument's detectors capture the emitted light, allowing for the enumeration of fluorescent (infected) versus non-fluorescent (uninfected) cells. A reduction in the percentage of fluorescent cells in peptide-treated samples compared to the untreated control indicates antiviral activity.

Recent studies on dermaseptin analogs have successfully employed this methodology. For instance, in research evaluating new dermaseptin derivatives against the Zika virus (ZIKV), FACS was used to assess the inhibition of viral infection in HMC3 human microglial cells. nih.govnih.gov In these experiments, the virus was pre-incubated with the dermaseptin analogs before being introduced to the cells. The cells were later marked with an anti-envelope antibody to identify infected cells. nih.gov This approach demonstrated that certain analogs from the Dermaseptin S4 family could inhibit the initial stages of ZIKV infection at low micromolar concentrations. nih.govnih.gov

The key steps and data generated from such an assay are summarized in the table below.

Table 1: Flow Cytometry Assay for Antiviral Activity

Step Description Data Output
1. Cell Culture & Infection Host cells are cultured and subsequently infected with the target virus. A population of potentially infected cells.
2. Peptide Treatment Infected cells are treated with various concentrations of this compound. A control group remains untreated. Samples for assessing dose-response.
3. Immunostaining Cells are permeabilized and stained with a fluorescently-tagged antibody specific to a viral antigen. Infected cells become fluorescent.
4. Flow Cytometry Analysis The cell suspension is analyzed by a flow cytometer to count fluorescent and non-fluorescent cells. Percentage of infected cells for each treatment condition.

| 5. Data Interpretation | The percentage of infected cells in treated samples is compared to the control to calculate inhibition. | EC50 (50% effective concentration) value can be determined. |

Computational and Bioinformatics Approaches in Dermaseptin Research

Computational and bioinformatics tools have become indispensable for accelerating the study and development of antimicrobial peptides (AMPs) like dermaseptins. These methodologies provide deep molecular insights, guide the design of new peptide variants, and help elucidate evolutionary relationships within this peptide family.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. aalto.fi For dermaseptins, MD simulations are crucial for visualizing and understanding the atomic-level interactions between the peptide and a target cell membrane (e.g., a viral envelope or a bacterial cell wall). These simulations can predict how this compound binds to, inserts into, and ultimately disrupts the lipid bilayer, leading to cell death or viral inactivation.

The simulation process begins with the construction of a virtual model system, which includes the dermaseptin peptide (often modeled in an alpha-helical conformation) and a lipid bilayer representing the target membrane. By calculating the forces between atoms and solving equations of motion, MD simulations can track the trajectory of the peptide as it approaches and interacts with the membrane.

Key insights derived from MD simulations of dermaseptin-like peptides include:

Conformational Stability: Simulations show that the lipid bilayer environment helps to stabilize the α-helical conformation of dermaseptins, which is believed to be essential for their lytic activity. nih.gov

Peptide Orientation and Insertion: The initial orientation of the peptide influences its interaction. Peptides oriented with their hydrophobic face towards the membrane show a greater degree of surface binding and subsequent penetration into the bilayer core. nih.gov Aromatic residues often play a key role in anchoring the peptide to the membrane. nih.gov

Membrane Perturbation: Upon insertion, the peptide can cause significant disruption to the membrane's structure. This includes an increase in the lateral area per lipid and a decrease in bilayer thickness, leading to substantial disordering of the lipid acyl chains. nih.gov This simulated disruption is consistent with the proposed mechanisms of membrane permeabilization.

A study on Dermaseptin B used MD simulations to explore its interaction with a phospholipid bilayer. The results indicated that a surface-associated orientation is the most stable arrangement for the peptide, highlighting the importance of electrostatic interactions with the lipid head-groups in the initial binding phase. nih.gov Such simulations provide a dynamic picture of the molecular events that underpin the biological activity of dermaseptins.

De Novo Peptide Design and Sequence Optimization Algorithms

De novo (from scratch) design and sequence optimization algorithms leverage computational power to create novel peptides with enhanced or specialized properties. The goal for a peptide like this compound would be to design analogs with improved antimicrobial potency, greater target specificity, or increased stability.

Modern peptide design often utilizes deep learning and machine learning models. These approaches can be broadly categorized:

Generative Models: Deep network models can be trained on vast databases of known protein and peptide sequences. These trained networks can then be used in a "hallucination" process to generate entirely new amino acid sequences that are predicted to fold into stable, desired structures. nih.gov For instance, a model could be prompted to generate sequences that adopt an amphipathic α-helix, a characteristic feature of dermaseptins. nih.gov

Sequence Optimization: This approach starts with an existing peptide scaffold, such as this compound, and systematically modifies its sequence to improve a specific function. Algorithms like Direct Preference Optimization (DPO) can be used to steer sequence generation towards higher "designability"—the likelihood that a designed sequence will fold into the intended structure. paperswithcode.com This is often guided by structural prediction tools like AlphaFold, which can score how well a sequence fits a target structure. paperswithcode.com

Research on dermaseptin derivatives has shown that modifying the primary sequence can significantly impact activity. For example, truncating the C-terminus of a dermaseptin peptide was found to reduce its hemolytic activity while retaining good antimicrobial effects. nih.gov Further optimization of the peptide's net charge and the hydrophobicity of its C-terminus were identified as key factors for improving its therapeutic potential. nih.gov Computational tools like ProteinMPNN can suggest optimal amino acid sequences to achieve a desired structure and binding affinity. biorxiv.org

Table 2: Computational Peptide Design Workflow

Phase Methodology Objective
1. Template Selection / Goal Definition Select a known peptide (e.g., this compound) or define structural goals (e.g., stable α-helix). Establish a starting point or design criteria.
2. Sequence Generation Use generative models or sequence optimization algorithms (e.g., ProteinMPNN, DPO). Create a library of new, candidate peptide sequences.
3. In Silico Screening Predict the 3D structure (e.g., with AlphaFold) and properties (e.g., binding affinity, stability) of the designed sequences. Filter for the most promising candidates based on computational metrics.

| 4. Experimental Validation | Synthesize the top candidate peptides and test their biological activity in laboratory assays. | Confirm the computationally predicted improvements. |

Bioinformatics Tools for Sequence Alignment and Phylogenetic Analysis of Dermaseptins

Bioinformatics provides essential tools for comparing peptide sequences and inferring their evolutionary history. For this compound, these methods can place it within the larger family of dermaseptin peptides, revealing conserved functional domains and evolutionary divergence.

The analysis typically involves two main steps:

Multiple Sequence Alignment (MSA): The first step is to align the amino acid sequence of this compound with sequences from other known dermaseptins (e.g., Dermaseptin S1, S3, S4, B2). MSA algorithms, implemented in software like ClustalW, MUSCLE, and T-Coffee, arrange the sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships. The alignment highlights conserved residues, which are often critical for structure or function, as well as variable regions that may contribute to specialized activities.

Phylogenetic Analysis: Using the MSA as input, phylogenetic algorithms reconstruct the evolutionary relationships between the peptides. Methods like Maximum Likelihood (implemented in PhyML) or Bayesian Inference (implemented in MrBayes) are used to build a phylogenetic tree. This tree is a branching diagram that visualizes the inferred evolutionary history, showing which dermaseptins are most closely related and estimating the evolutionary distance between them. researchgate.net For this compound, such analysis would clarify its relationship to other peptides isolated from different frog species, providing insights into the evolution of this antimicrobial defense system.

Table 3: Common Bioinformatics Tools for Sequence Analysis

Tool/Software Purpose Application to Dermaseptins
ClustalW / MUSCLE Multiple Sequence Alignment Aligning this compound with other dermaseptin family members to find conserved regions.
PhyML / MrBayes Phylogenetic Tree Reconstruction Building a tree to visualize the evolutionary relationships between different dermaseptin peptides.
Jalview / MEGA Alignment Visualization and Analysis Viewing the multiple sequence alignment and the resulting phylogenetic tree with annotations. researchgate.net

| BLAST (Basic Local Alignment Search Tool) | Sequence Similarity Searching | Searching sequence databases to find peptides with sequence similarity to this compound. |

Future Directions and Research Opportunities in Dermaseptin Science

Dermaseptins as Foundational Models for Novel Antimicrobial Peptide Design

Dermaseptins are a superfamily of antimicrobial peptides (AMPs) that serve as excellent templates for designing new antimicrobial agents. researchgate.net These peptides, typically 27-35 amino acids long, are characterized by their cationic nature and their tendency to form an amphipathic α-helical structure, which is crucial for their biological activity. researchgate.netmdpi.com This structure allows them to interact with and disrupt the membranes of a wide array of microorganisms, including bacteria, fungi, and protozoa. nih.govresearchgate.netnih.gov

The diversity within the dermaseptin (B158304) family, where even small changes in amino acid sequence can lead to significant differences in activity and target specificity, makes them ideal for structure-activity relationship (SAR) studies. embrapa.brnih.gov For instance, dermaseptins S are primarily active against bacteria, while dermaseptins B also show potent antifungal properties. researchgate.net Researchers leverage this natural diversity to understand how factors like net charge, hydrophobicity, and helical stability influence antimicrobial potency and selectivity.

The peptide Dermaseptin-J10 was identified from the skin secretion of the frog Phasmahyla jandaia. embrapa.br Its primary structure provides a new template for research.

Table 1: Amino Acid Sequence of this compound and Other Selected Dermaseptins

Peptide Amino Acid Sequence Source Organism
This compound GWLKKVAKVAGLALNAVLGVLSKIL.a Phasmahyla jandaia
Dermaseptin S1 ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ Phyllomedusa sauvagei
Dermaseptin S3 ALWKNMLKGIGKLAGKAALGAVKNLIE.NH2 Phyllomedusa sauvagei
Dermaseptin S4 ALWKTLLKKVLKAAAKTVLNALKQI.NH2 Phyllomedusa sauvagei
Dermaseptin B2 AGLPAFLPKLFAKFAKDLAKKL.NH2 Phyllomedusa bicolor
Dermaseptin-PC GLWSKIKEAIGKIAKVALNAVQGMLD.NH2 Phyllomedusa coelestis

Lower case 'a' indicates C-terminal amidation. Data sourced from mdpi.comembrapa.brnih.govnih.gov.

By using peptides like this compound as a scaffold, scientists can design novel AMPs with tailored properties, potentially overcoming limitations of existing research-grade antibiotics. nih.gov

Development of Advanced Dermaseptin Delivery Systems for Research Applications (e.g., Nanoparticle Conjugation)

A significant area of research is the development of advanced systems to deliver dermaseptins in experimental settings. nih.gov Nanoparticle-based carriers are a promising approach to enhance the utility of these peptides for in vitro studies. researchgate.netthescipub.com

Common Nanoparticle Conjugation Strategies:

Alginate Nanoparticles: Research has shown that adsorbing Dermaseptin B2 (DRS-B2) onto alginate nanoparticles enhances its antibacterial activity against E. coli strains compared to the peptide alone. nih.gov This formulation was also found to be stable under various conditions mimicking the gastrointestinal tract, suggesting a method to protect the peptide for specific research applications. nih.gov

Polymeric Nanoparticles: Materials like poly-L-lactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate peptides. nih.gov These nanoparticles can facilitate cellular uptake in research models, such as human dermal fibroblasts, allowing for detailed studies of the peptide's intracellular effects. nih.gov

Chitosan Nanoparticles: Chitosan is a biocompatible and biodegradable polymer that has been extensively studied for drug delivery. thescipub.com Its mucoadhesive properties make it a candidate for creating delivery systems for dermaseptins in various research models. thescipub.com

These delivery systems can improve the solubility and stability of dermaseptins, control their release, and potentially target them to specific cells or tissues in complex experimental models, thereby expanding their applicability in research. researchgate.netmdpi.com

Strategies for Enhancing In Vitro Stability and Research-Grade Bioavailability of Dermaseptins

A major challenge in the use of peptides for research is their inherent instability. Peptides are susceptible to degradation by proteases present in many biological research systems. nih.gov Several strategies are being explored to enhance the in vitro stability and experimental bioavailability of dermaseptins.

Amino Acid Substitution: A key strategy is the substitution of naturally occurring L-amino acids with their D-amino acid counterparts. nih.gov D-amino acids are not recognized by proteases, thus making the peptide resistant to degradation without altering its net charge. nih.gov

Peptide Truncation: Shortening the peptide chain can sometimes improve stability and selectivity. Studies on Dermaseptin S3 and S4 have shown that truncated analogs can retain full or even enhanced activity while potentially being less susceptible to degradation. nih.govnih.gov For example, a 15-mer version of Dermaseptin S4 displayed significantly more potent antibacterial activity than the native peptide. nih.gov

Encapsulation in Nanoparticles: As discussed previously, nanoparticle formulations can protect peptides from enzymatic degradation in experimental media. Encapsulation of an antimicrobial peptide in PLGA nanoparticles was shown to increase its tolerance to trypsin by over four-fold.

Chemical Modifications: Other strategies include modifications like PEGylation (attaching polyethylene (B3416737) glycol chains) and optimizing the formulation's pH and excipients to reduce degradation rates in aqueous solutions.

These strategies are crucial for ensuring that dermaseptins remain active and available in sufficient concentrations throughout the duration of an experiment, leading to more reliable and reproducible research findings.

Exploration of Undiscovered Biological Activities of Dermaseptin Compounds

While initially recognized for their antimicrobial properties, research has revealed that dermaseptins possess a range of other biological activities, opening up new avenues of investigation. mdpi.comnih.gov

Table 2: Investigated Biological Activities of the Dermaseptin Family

Biological Activity Description Example Dermaseptin(s)
Antimicrobial Lytic activity against Gram-positive and Gram-negative bacteria, fungi, yeasts, and protozoa. researchgate.netoup.com Dermaseptin S1, B2, S4
Anticancer/Antitumor Cytotoxic and antiproliferative effects against various human tumor cell lines, including breast, lung, and prostate cancer cells. mdpi.comnih.gov Dermaseptin-PH, Dermaseptin-SS1
Immunomodulatory Dermaseptin S1 has been shown to stimulate the production of reactive oxygen species and the release of myeloperoxidase in polymorphonuclear leukocytes, suggesting a role in modulating host defense mechanisms. asm.org Dermaseptin S1

| Antiviral | Analogs of Dermaseptin S4 have demonstrated antiviral activity against the Zika virus. nih.gov | Dermaseptin S4 analogs |

The discovery of these additional activities suggests that dermaseptins could be used as research tools to study a variety of biological processes, from cancer cell biology to innate immunity. mdpi.comnih.govasm.org The mechanisms behind these non-antimicrobial effects are an active area of research, with some studies indicating that dermaseptins can interact with intracellular targets, including DNA and proteins, after penetrating the cell membrane.

Addressing Research Challenges in Dermaseptin Peptide Development (e.g., Proteolytic Degradation in Experimental Systems)

The development of dermaseptins as reliable research tools is not without its challenges. Overcoming these hurdles is a key focus of ongoing research.

Proteolytic Degradation: As previously mentioned, the susceptibility of L-amino acid peptides to proteases in biological systems is a primary obstacle. nih.gov This limits their half-life in in vitro cultures and in vivo research models. Strategies like using D-amino acids or encapsulation are vital to address this. nih.gov

Aggregation and Solubility: Some dermaseptin analogs can aggregate in aqueous solutions, which can dramatically affect their activity. nih.gov Research on Dermaseptin S4 revealed that its oligomerization in solution was responsible for its limited spectrum of action and that less aggregated analogs had significantly enhanced antibacterial potency. nih.gov Formulations must be carefully designed to maintain the peptide in its monomeric, active state.

Selectivity and Cytotoxicity: While many dermaseptins show low toxicity to mammalian cells, some, like Dermaseptin S4, can have hemolytic effects at higher concentrations. nih.gov A major research goal is to design analogs that have high potency against target cells (e.g., bacteria or cancer cells) while having minimal effect on host cells in the experimental model. nih.gov

Salt Sensitivity: The antimicrobial activity of some dermaseptins can be inhibited by the presence of salts in the experimental medium. nih.gov Designing salt-resistant analogs is important for ensuring their efficacy in physiological buffers used in research. mdpi.com

Addressing these challenges through rational design and advanced formulation strategies is essential for the successful application of dermaseptins in scientific discovery. nih.govnih.gov

Biorational Design of Novel Germicides and Research Leads Based on Dermaseptin Structures.

Biorational design involves using the structure of a natural peptide, such as this compound, as a blueprint to create novel molecules with improved characteristics. This approach is a cornerstone of future dermaseptin research. nih.gov

The process often involves:

Identifying the Core Active Region: Studies have shown that the N-terminal domain of dermaseptins is often essential for their activity. nih.gov Truncated versions, sometimes as short as 10-12 residues, can retain potent activity. nih.gov

Modifying Physicochemical Properties: Researchers systematically alter the peptide's net positive charge and hydrophobicity. Increasing the net positive charge can enhance interaction with negatively charged bacterial membranes, while optimizing hydrophobicity is crucial for balancing antimicrobial potency and host cell toxicity. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: By creating a series of analogs and testing their activity, researchers can build detailed SAR models. For example, modifying the hydrophobic domains of Dermaseptin S4 led to analogs with a reversed selectivity, making them potent against bacteria but with reduced hemolytic activity. nih.gov

The sequences of newly discovered peptides like this compound provide fresh templates for this design process. embrapa.br By leveraging these natural structures, scientists can develop novel research-grade germicides and lead compounds for studying microbial resistance and other cellular processes. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.